Ki8751
Overview
Description
Ki8751 is a potent and selective inhibitor of VEGFR2 . It has an IC50 value of 0.9 nM . It also inhibits c-Kit and PDGFRα, albeit with lower potency . Ki8751 is used for research purposes only .
Molecular Structure Analysis
The molecular formula of Ki8751 is C24H18F3N3O4 . Its molecular weight is 469.41 . The exact mass is 469.12 .
Physical And Chemical Properties Analysis
The physical appearance of Ki8751 is a solid . It is soluble in DMSO at a concentration of 33.33 mg/mL . It is insoluble in ethanol and water .
Scientific Research Applications
VEGFR2 Inhibition in Breast Cancer
Ki8751, as a VEGF receptor 2 inhibitor, has significant implications in the context of breast cancer. A study by Ni et al. (2021) demonstrated that the inhibition of VEGF by Ki8751 effectively reduced cancer cell proliferation and induced apoptosis in breast cancer cells. The mechanism involves the upregulation of mitochondrial proteins, suggesting Ki8751's role in enhancing mitochondrial biogenesis. This increase in mitochondrial oxidative phosphorylation and reactive oxygen species (ROS) production, instigated by Ki8751, is crucial for inducing apoptosis in cancer cells. The study highlights Ki8751's potential as an anticancer agent, especially in breast cancer, due to its ability to disrupt Akt-PGC1α-TFAM signaling-mediated mitochondrial biogenesis and ROS production (Ni et al., 2021).
Influenza Virus Entry Inhibition
Another significant application of Ki8751 is in the context of influenza virus entry. Research by Vrijens et al. (2019) found that Ki8751 disrupts the endocytic process of influenza virus in cells carrying the platelet-derived growth factor receptor β (PDGFRβ). This process involves PDGFRβ phosphorylation, which Ki8751 potently inhibits. The study indicates that influenza virus hijacks the GM3-enhanced PDGFRβ signaling pathway for cell penetration, and Ki8751, by inhibiting this pathway, presents an opportunity for novel antiviral intervention (Vrijens et al., 2019).
Safety And Hazards
properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-[4-(6,7-dimethoxyquinolin-4-yl)oxy-2-fluorophenyl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F3N3O4/c1-32-22-11-15-20(12-23(22)33-2)28-8-7-21(15)34-14-4-6-19(17(27)10-14)30-24(31)29-18-5-3-13(25)9-16(18)26/h3-12H,1-2H3,(H2,29,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKQSJNCVRGFCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC(=C(C=C3)NC(=O)NC4=C(C=C(C=C4)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F3N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60462145 | |
Record name | Ki8751 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60462145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-Difluorophenyl)-N'-[4-[(6,7-dimethoxy-4-quinolinyl)oxy]-2-fluorophenyl]urea | |
CAS RN |
228559-41-9 | |
Record name | KI-8751 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0228559419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ki8751 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60462145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | KI-8751 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RP6UGT29FF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.